molecular formula C₃₉H₇₁ClO₄ B1142320 (Z)-2-Chloropropane-1,3-diyl Dioleate CAS No. 1639207-42-3

(Z)-2-Chloropropane-1,3-diyl Dioleate

Cat. No.: B1142320
CAS No.: 1639207-42-3
M. Wt: 639.43
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Description

(Z)-2-Chloropropane-1,3-diyl Dioleate is an organic compound that features a chlorinated propane backbone with two oleate groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-Chloropropane-1,3-diyl Dioleate typically involves the chlorination of propane-1,3-diol followed by esterification with oleic acid. The reaction conditions often require the use of a chlorinating agent such as thionyl chloride or phosphorus trichloride, and the esterification process is catalyzed by an acid catalyst like sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of high-purity reactants and controlled reaction conditions ensures the production of a high-quality product. The final compound is typically purified through distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-Chloropropane-1,3-diyl Dioleate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or diols.

    Reduction: Reduction reactions can convert the chlorinated group to a hydroxyl group.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products

The major products formed from these reactions include epoxides, diols, amines, and thiols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-Chloropropane-1,3-diyl Dioleate is used as an intermediate in the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological membranes and proteins makes it a candidate for drug development and biochemical studies.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. Its derivatives may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making it a subject of interest in pharmaceutical research.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and lubricants.

Mechanism of Action

The mechanism of action of (Z)-2-Chloropropane-1,3-diyl Dioleate involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Chloropropane-1,3-diyl Dioleate: Lacks the (Z)-configuration, leading to different chemical and physical properties.

    2-Bromopropane-1,3-diyl Dioleate: Similar structure but with a bromine atom instead of chlorine, resulting in different reactivity.

    2-Chloropropane-1,3-diyl Dipalmitate: Contains palmitate groups instead of oleate, affecting its solubility and biological activity.

Uniqueness

(Z)-2-Chloropropane-1,3-diyl Dioleate is unique due to its (Z)-configuration, which influences its chemical reactivity and interaction with biological molecules. This configuration can lead to different stereochemical outcomes in reactions and interactions, making it distinct from its similar compounds.

Properties

IUPAC Name

[2-chloro-3-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H71ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-35-37(40)36-44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,37H,3-16,21-36H2,1-2H3/b19-17-,20-18-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAZPTUUOSKRURB-CLFAGFIQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(Cl)COC(=O)CCCCCCC/C=C\CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H71ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

639.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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